Obtusifolin

Vue d'ensemble

Description

L’obtusifoline est un composé anthraquinone extrait des graines de Senna obtusifolia (L.) H.S.Irwin & Barneby . Elle est connue pour ses propriétés anti-inflammatoires et a été étudiée pour ses effets thérapeutiques potentiels dans diverses affections médicales, notamment l’arthrose et l’insuffisance rénale aiguë .

Méthodes De Préparation

L’obtusifoline peut être extraite des graines de Senna obtusifolia en utilisant des méthodes d’extraction méthanolique . Les graines sont généralement séchées et broyées en une poudre fine avant d’être soumises à une extraction par solvant. L’extrait méthanolique est ensuite purifié pour isoler l’obtusifoline. Les méthodes de production industrielle peuvent impliquer des processus d’extraction et de purification à grande échelle pour obtenir le composé en quantités importantes .

Analyse Des Réactions Chimiques

L’obtusifoline subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Il a été démontré qu’elle inhibait l’activité de l’enzyme CYP1A2 par le biais d’interactions hydrophobes et de liaisons hydrogène . Les réactifs couramment utilisés dans ces réactions comprennent la phénacétine et l’éthoxyrésorufine, qui sont des substrats de l’enzyme CYP1A2 . Les principaux produits formés à partir de ces réactions comprennent des métabolites qui résultent de la dééthylation de la phénacétine et de l’éthoxyrésorufine .

Applications de recherche scientifique

L’obtusifoline a été largement étudiée pour ses applications de recherche scientifique dans divers domaines :

Chimie : L’obtusifoline est utilisée comme inhibiteur sélectif de l’enzyme CYP1A2, qui est impliquée dans l’activation des procarcinogènes. Ses effets inhibiteurs sur cette enzyme en font un outil précieux pour étudier les interactions enzyme-substrat et le métabolisme des médicaments.

Biologie : Il a été démontré que l’obtusifoline réduisait l’inflammation en inhibant la voie de signalisation NF-κB. .

Médecine : L’obtusifoline a démontré un potentiel dans la prévention des métastases du cancer du sein et l’amélioration des déficits de mémoire.

Applications De Recherche Scientifique

Obtusifolin has been extensively studied for its scientific research applications in various fields:

Chemistry: This compound is used as a selective inhibitor of the CYP1A2 enzyme, which is involved in the activation of procarcinogens. Its inhibitory effects on this enzyme make it a valuable tool for studying enzyme-substrate interactions and drug metabolism.

Biology: This compound has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. .

Medicine: This compound has demonstrated potential in preventing breast cancer metastasis and ameliorating memory impairment.

Mécanisme D'action

L’obtusifoline exerce ses effets par le biais de plusieurs mécanismes moléculaires. Elle inhibe l’activité de l’enzyme CYP1A2 en formant des interactions hydrophobes et des liaisons hydrogène avec le site actif de l’enzyme . En outre, l’obtusifoline régule la voie de signalisation NF-κB, qui joue un rôle crucial dans l’inflammation et les réponses immunitaires . En inhibant cette voie, l’obtusifoline réduit l’expression des cytokines et des enzymes pro-inflammatoires, atténuant ainsi l’inflammation .

Comparaison Avec Des Composés Similaires

L’obtusifoline est structurellement similaire à d’autres anthraquinones, telles que l’émodine et la chrysophanol . elle présente des propriétés uniques qui la distinguent de ces composés. Par exemple, l’obtusifoline a une sélectivité plus élevée pour l’enzyme CYP1A2 par rapport aux autres anthraquinones . Cette sélectivité en fait un outil précieux pour étudier l’inhibition enzymatique et les interactions médicamenteuses. D’autres composés similaires comprennent la gluco-obtusifoline, qui partage des propriétés anti-inflammatoires similaires mais diffère par son profil de glycosylation .

Activité Biologique

Obtusifolin is an anthraquinone compound primarily derived from the seeds of Cassia tora and the leaves of Senna obtusifolia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and implications for future research.

This compound exhibits several mechanisms that contribute to its biological activities:

-

Inhibition of Inflammatory Pathways :

- This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) such as Mmp3 and Mmp13, as well as cyclooxygenase-2 (Cox2), which are crucial in osteoarthritis (OA) progression. In a study involving IL-1β-treated chondrocytes, this compound reduced the expression of these inflammatory markers in a dose-dependent manner, demonstrating its potential as an anti-OA agent .

- It also regulates the NF-κB signaling pathway, a critical mediator in inflammation. The phosphorylation of p65, a component of the NF-κB complex, was decreased upon treatment with this compound, indicating a reduction in inflammatory signaling .

- Protection Against Oxidative Stress :

- Anticancer Properties :

Biological Activities

This compound's biological activities can be summarized as follows:

Osteoarthritis Model

In a controlled study using surgically induced OA mouse models, this compound was administered orally. The results demonstrated a significant reduction in cartilage damage and inflammation markers compared to untreated controls. The OARSI grade (Osteoarthritis Research Society International grading system) showed improvements alongside reduced osteophyte formation and subchondral bone plate thickness .

Diabetes Mellitus

In another study focusing on diabetic conditions, this compound's ability to mitigate oxidative stress was evaluated. The findings suggested that it could serve as a therapeutic agent for managing complications associated with diabetes by protecting endothelial cells from high glucose-induced damage .

Propriétés

IUPAC Name |

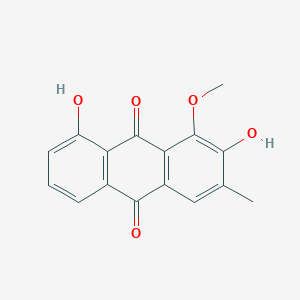

2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRXUBDGDSRBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197254 | |

| Record name | Obtusifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-85-0 | |

| Record name | Obtusifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obtusifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Obtusifolin exerts its effects through various mechanisms depending on the context:

- Anti-inflammatory and Analgesic Effects: this compound reduces inflammation and pain by inhibiting the MAPK/NF-κB signaling pathway [, , , , ], suppressing NLRP3 inflammasome activation [], and reducing reactive oxygen species (ROS) production [, ]. This leads to decreased production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [, , ]. In the context of osteoarthritis, it downregulates MMP3, MMP13, and COX-2 expression, reducing cartilage damage [].

- Cognitive Enhancement: this compound shows potential for improving memory impairment, likely by inhibiting acetylcholinesterase activity and enhancing cholinergic signaling [].

- Anticancer Effects: this compound suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP), which is involved in osteoclastogenesis and bone resorption [].

A:

- Molecular Formula: C20H18O6 []

- Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic methods, including UV, IR, and PMR spectroscopy []. Its structure consists of an anthraquinone core with specific substitutions.

ANone: While the provided research primarily focuses on this compound's biological activity, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research focuses on the biological activity of this compound rather than its potential catalytic properties. Therefore, no information on its catalytic activity, reaction mechanisms, selectivity, or uses in catalysis is available from these studies.

ANone: Yes, computational studies have provided insights into this compound's interactions:

- Molecular Docking: Molecular docking simulations suggest that this compound exhibits potent and selective inhibition of CYP1A2, a key enzyme involved in procarcinogen activation []. The simulations identified hydrophobic interactions and hydrogen bonding as key contributors to this inhibitory activity.

- Calcium Channel Blocking Potential: Molecular docking studies indicate that this compound 2-glucoside, a derivative of this compound, might act as a calcium channel blocker, suggesting potential for treating gestational hypertension [, ].

ANone: Studies highlight the importance of specific structural features for this compound's activity:

- Anthraquinone Core: The anthraquinone core seems essential for its various biological activities [, ].

- Glycosylation: The presence and position of sugar moieties influence activity. For instance, Gluco-aurantio-obtusin, a glycosylated derivative, shows higher inhibitory activity against ACE compared to its aglycone counterpart, aurantio-obtusin [].

- Substitution Pattern: The type and position of substituents on the anthraquinone core impact activity and selectivity against specific targets [].

A:

- Formulation: One study explored the use of transdermal patches containing Cassia seed extract, which is a source of this compound, for treating slow transit constipation in rats []. This highlights the potential for developing different formulations to improve this compound delivery.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound. There is limited information on SHE regulations specifically related to this compound. Further investigations are necessary to address SHE aspects comprehensively.

A:

- Pharmacokinetics: A study using liquid chromatography-tandem mass spectrometry revealed that this compound is rapidly absorbed and distributed in rats after oral administration, with the highest concentration found in the liver []. It is metabolized and eliminated with a half-life of approximately 3 hours [].

- Pharmacodynamics: The pharmacodynamics of this compound involve its interactions with various molecular targets, including NF-κB, NLRP3 inflammasome, acetylcholinesterase, and PTHrP, ultimately leading to its anti-inflammatory, analgesic, cognitive-enhancing, and anticancer effects [, , , ].

A:

- Inhibition of nitric oxide production in lipopolysaccharide-treated macrophages (MH-S cells) [].

- Inhibition of IL-6 production in IL-1β-treated lung epithelial cells (A549 cells) [].

- Suppression of phthalate esters-induced PTHrP production and IL-8 secretion in breast cancer cells (MDA-MB-231 cells) [].

- Reduction of high glucose-induced mitochondrial apoptosis in human umbilical vein endothelial cells [].

- Reversal of scopolamine-induced cognitive impairments in mice using passive avoidance and Morris water maze tests [].

- Reduction of mechanical allodynia induced by various pain models (CFA, CCI, L5 SNL, diabetes, and oxaliplatin) in rats [].

- Attenuation of lung inflammatory responses in a mouse model of lipopolysaccharide-induced acute lung injury [].

- Reduction of cartilage damage in a surgically induced osteoarthritis mouse model [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.